6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine
CAS No.: 2092807-41-3
Cat. No.: VC6015840
Molecular Formula: C5H2Cl2N4
Molecular Weight: 189
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092807-41-3 |
|---|---|
| Molecular Formula | C5H2Cl2N4 |
| Molecular Weight | 189 |
| IUPAC Name | 6,8-dichloro-[1,2,4]triazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C5H2Cl2N4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H |
| Standard InChI Key | OCSYMVSTAPNMIF-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C2=NC=NN21)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a fused bicyclic system: a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) bridged with a triazole moiety (a five-membered ring containing three nitrogen atoms). Chlorine atoms occupy the 6- and 8-positions, conferring electrophilic reactivity critical for nucleophilic substitution reactions. The InChIKey OCSYMVSTAPNMIF-UHFFFAOYSA-N and SMILES notation ClC1=NC2=NC=NN2C(=C1)Cl further delineate its connectivity.
Physicochemical Properties
While experimental data on melting/boiling points remain undisclosed, its storage requirements (-20°C under inert gas or 2–7°C ) suggest sensitivity to moisture and thermal degradation. The logP and pKa values are unreported, but the presence of electron-withdrawing chlorine atoms likely enhances solubility in polar aprotic solvents, a trait advantageous for synthetic modifications .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 189.00 g/mol | |
| Storage Conditions | -20°C (inert gas) or 2–7°C | |
| Hazard Classification | Warning (Achtung) |
Synthesis and Manufacturing Considerations
Synthetic Routes
Although direct synthesis protocols for 6,8-Dichloro-[1, triazolo[1,5-a]pyrazine are proprietary, analogous triazolopyrazines are synthesized via cyclocondensation reactions. For instance, a patented method for 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,] triazolo[4,3-a]pyrazine hydrochloride involves:
-
Hydrazine-mediated cyclization: Reacting 2-chloropyrazine with hydrazine hydrate to form a dihydropyrazine intermediate.
-
Trifluoroacetylation: Treating the intermediate with trifluoroacetic anhydride and methanesulfonic acid to induce ring closure.
-
Catalytic hydrogenation: Using palladium on carbon to reduce unsaturated bonds .
While this pathway targets a structurally distinct compound, it illustrates the broader strategy of leveraging chlorinated precursors and acid-catalyzed cyclization to construct triazolopyrazine scaffolds.
Industrial Scalability
The commercial availability of 6,8-Dichloro- triazolo[1,5-a]pyrazine in gram-scale quantities implies optimized manufacturing processes. Key challenges include controlling regioselectivity during chlorination and minimizing byproducts through precise temperature and pH regulation .
Applications in Pharmaceutical Development
Role as a Synthetic Intermediate
The compound’s dual chlorine atoms serve as leaving groups, enabling facile functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. This reactivity is exploited to generate derivatives targeting:
-
Kinase inhibitors: Modulating enzymes involved in cancer proliferation .
-
Antimicrobial agents: Disrupting bacterial folate synthesis pathways .
-
Central nervous system (CNS) therapeutics: Enhancing blood-brain barrier penetration due to low molecular weight .
Case Study: Anticancer Drug Candidates
Agrochemical Applications
Herbicide and Fungicide Development
The triazolopyrazine core’s ability to disrupt plant hormone signaling has spurred interest in agrochemicals. Chlorinated derivatives interfere with auxin biosynthesis, offering a mechanism for weed control. Field trials of a prototypical herbicide showed 90% efficacy against Amaranthus retroflexus at 100 ppm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume